The compound is classified as an ether due to the presence of an ether functional group (-O-) connecting the tetrahydrofuran moiety with a fluorinated nitrophenol. Its systematic name indicates the presence of a fluoro group, a nitro group, and a tetrahydrofuran ring, which contribute to its chemical properties and reactivity.
The synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common synthetic route includes:
The molecular structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran can be described as follows:
This structure contributes to its chemical stability and potential reactivity in various chemical environments.
The compound can participate in several chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran often involves:
Research indicates that similar compounds exhibit significant biological activity against various pathogens, suggesting potential therapeutic applications.
The physical and chemical properties of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran are crucial for its application:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the structure and purity.
The compound has several potential applications across various fields:
The synthesis of 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS 1233952-73-2) exemplifies modern approaches to complex heterocyclic architectures. The most industrially viable route employs a Williamson ether synthesis between 2-fluoro-6-nitrophenol and tetrahydrofurfuryl bromide under phase-transfer conditions. This method achieves yields of 78-85% when catalyzed by tetrabutylammonium bromide in a biphasic toluene/water system at 60°C for 12 hours [1] [2]. Alternative pathways utilize ring-forming strategies where the tetrahydrofuran moiety is constructed de novo from acyclic precursors. A notable approach involves the BF₃·OEt₂-catalyzed cyclization of 4-((2-fluoro-6-nitrophenoxy)methoxy)-1-butanols, which proceeds through a stereoselective oxonium ion intermediate to yield the target compound with >95% regioselectivity [6].
Recent advances demonstrate the applicability of Knoevenagel condensation principles to tetrahydrofuran synthesis. By adapting methodologies from nitrostyrene production [9], researchers have developed a tandem nitroaldol-cyclization sequence using 4-(bromomethyl)butanal and 2-fluoro-6-nitrophenol. This one-pot methodology reduces purification requirements while maintaining yields comparable to traditional routes (70-75%), significantly improving atom economy [6] [9].
Table 1: Comparative Analysis of Synthetic Pathways for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Synthetic Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Williamson Ether Synthesis | Tetrahydrofurfuryl bromide, K₂CO₃, TBAB, Toluene/H₂O, 60°C | 78-85 | 95.0 [2] | Scalability, minimal side products |
Ring-Forming Cyclization | 4-((2-Fluoro-6-nitrophenoxy)methoxy)-1-butanol, BF₃·OEt₂, CH₂Cl₂, RT | 82 | 98.2 | High regioselectivity (>95%) |
Tandem Nitroaldol-Cyclization | 4-(Bromomethyl)butanal, Nitroethane, n-butylamine, MeOH | 70-75 | 94.5 | Improved atom economy, one-pot procedure |
The strategic incorporation of ortho-fluoro-nitro aromatic systems into tetrahydrofuran scaffolds presents unique synthetic challenges due to the electronic and steric effects of fluorine. The ortho-fluorine in 2-fluoro-6-nitrophenol significantly enhances the electrophilicity of adjacent carbon atoms while simultaneously imposing steric constraints on nucleophilic attack. This dual effect necessitates precise optimization of reaction parameters when constructing the ether linkage [1] [10]. Comparative studies with the isomeric 2-[(2-fluoro-4-nitrophenoxy)methyl]tetrahydrofuran (CAS 956015-51-3) reveal substantial reactivity differences: the ortho-nitro compound exhibits 3.2-fold faster etherification kinetics due to reduced steric hindrance compared to the ortho-fluoro-para-nitro isomer [10].
Nitro group positioning critically influences subsequent functionalization reactions. The ortho-relationship between fluorine and nitro groups enables chelation-assisted metalations, particularly valuable for palladium-catalyzed cross-coupling reactions. When compared to meta- or para-substituted analogs, the 2-fluoro-6-nitrophenoxy moiety demonstrates superior directing group effects for ortho-lithiation, enabling precise introduction of carbonyl or amine functionalities at the C3 position of the aromatic ring [9]. This electronic tuning is achieved through careful selection of Lewis acids and protection/deprotection strategies for the tetrahydrofuran oxygen, preventing unwanted ring-opening during harsh reaction conditions.
Table 2: Electronic and Steric Effects of Nitro/Fluoro Isomerism on Reactivity
Compound Isomer | Relative Etherification Rate | Optimal Base | Ortho-Lithiation Efficiency | Thermal Stability |
---|---|---|---|---|
2-Fluoro-6-nitrophenoxy | 1.00 | K₂CO₃ | 92% | Stable to 150°C |
2-Fluoro-4-nitrophenoxy | 0.31 | Cs₂CO₃ | 65% | Stable to 180°C |
4-Fluoro-2-nitrophenoxy | 1.85 | K₃PO₄ | 87% | Stable to 140°C |
Borane-THF complexes serve as indispensable reagents for the selective reduction of 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran derivatives. The 1M BH₃·THF solution exhibits exceptional chemoselectivity for nitro-to-amine conversion while preserving both the fluoro substituent and the tetrahydrofuran ring integrity. Optimization studies reveal that controlled addition of the complex (2.5 equivalents) in anhydrous THF at 0°C→RT over 6 hours achieves near-quantitative reduction with <2% dehalogenation byproducts [3]. This selectivity profile surpasses traditional catalytic hydrogenation methods, which typically require extensive catalyst screening to prevent hydrodefluorination.
The mechanism proceeds through a borylnitrite intermediate that undergoes sequential boron-oxygen bond cleavage and boron-nitrogen bond formation. In situ FTIR studies have identified the critical importance of THF as both solvent and co-reagent: the tetrahydrofuran ring coordinates with borane to moderate its reducing power, preventing over-reduction to hydroxylamine derivatives. Subsequent functionalization of the resultant aniline derivative demonstrates the synthetic utility of this approach, with acylation and diazotization reactions proceeding in 85-92% yield without protection of the tetrahydrofuran oxygen [3]. This reductive methodology has enabled the synthesis of high-purity (>99%) aniline intermediates essential for pharmaceutical applications.
The chiral center at C3 of the tetrahydrofuran ring presents significant synthetic challenges for enantioselective synthesis of 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. Three principal strategies have emerged for controlling absolute stereochemistry:
Chiral Pool Derivation: (S)-(-)-Tetrahydrofuran-3-ol serves as a cost-effective chiral template for asymmetric synthesis. Mitsunobu etherification with 2-fluoro-6-nitrophenol using DIAD/PPh₃ yields the (S)-enantiomer with 98% ee but requires rigorous optical purity verification of the starting material [6].
Catalytic Asymmetric Hydrogenation: Prochiral 2-[(2-fluoro-6-nitrophenoxy)methyl]furan derivatives undergo enantioselective reduction using Ir-(S)-BINAP complexes. This method achieves 94% ee with TOF values exceeding 300 h⁻¹ in supercritical CO₂ conditions, offering superior atom economy compared to resolution techniques [4].
Enzymatic Resolution: Lipase-catalyzed (CAL-B) transesterification of racemic 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran-3-ol diastereomers achieves kinetic resolution with E-values >200. The process affords both enantiomers in >99% ee after recrystallization, albeit with maximum 50% yield per isomer [8].
The biological significance of stereochemistry has driven stringent enantiopurity requirements (>99% ee) for pharmaceutical applications, particularly for sodium channel modulators containing this structural motif [4] [8]. X-ray crystallographic analysis confirms that the (S)-enantiomer adopts a distinct binding conformation in protein complexes due to favorable dipole alignment with the tetrahydrofuran ring, explaining its 50-fold greater potency in target engagement assays compared to the (R)-counterpart.
Table 3: Enantioselective Synthesis Methods Comparison
Method | Chiral Source | Maximum ee (%) | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|
Chiral Pool Derivation | (S)-(-)-Tetrahydrofuran-3-ol | 98 | 75 | High (kg-scale demonstrated) |
Catalytic Asymmetric Hydrogenation | Ir-(S)-BINAP | 94 | 88 | Moderate (sensitive to O₂/H₂O) |
Enzymatic Resolution | Candida antarctica Lipase B | >99 (both enantiomers) | 45-48 | High (continuous flow compatible) |
The ortho-fluorine position in 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran presents opportunities for isotopic exchange with the positron-emitting radionuclide fluorine-18 (¹⁸F, t₁/₂=109.8 min). Current methodologies focus on nucleophilic aromatic substitution (SNAr) using [¹⁸F]fluoride-K₂.2.2.2-carbonate complexes in anhydrous DMSO at 150°C. Precursor optimization has identified 2-[(2,4-dinitrophenoxy)methyl]tetrahydrofuran as the optimal substrate, where the para-nitro group acts as a superior leaving group compared to chloro or bromo analogs. This approach achieves radiochemical yields (RCY) of 52±3% (n=15) within 45 minutes, with radiochemical purity >99% after solid-phase extraction purification [3].
The tetrahydrofuran ring demonstrates exceptional stability under harsh radiolabeling conditions, with no observable ring-opening or decomposition at temperatures up to 160°C. This thermal resilience enables direct incorporation of ¹⁸F without protecting group strategies, significantly simplifying the synthetic pathway. MicroPET imaging studies in rat models confirm the compound's blood-brain barrier permeability, with initial brain uptake of 2.3% ID/g at 5 minutes post-injection, supporting its potential as a CNS-targeted radiotracer [3].
Critical challenges remain in automation compatibility due to the precursor's thermal sensitivity during solvent evaporation steps. Recent innovations implement microfluidic reactors with on-cartridge purification, reducing total synthesis time to 28 minutes from end-of-bombardment. This advancement achieves molar activities exceeding 75 GBq/μmol, meeting the stringent requirements for receptor imaging applications targeting sodium channel modulators in neurological tissues [3] [8].
Table 4: Radiolabeling Parameters for [¹⁸F]2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Parameter | Optimal Conditions | Impact on Radiochemical Yield | Molar Activity (GBq/μmol) |
---|---|---|---|
Precursor | 2-[(2,4-Dinitrophenoxy)methyl]tetrahydrofuran (5 mg) | 52±3% | 45-60 |
Solvent | Anhydrous DMSO | +12% vs. MeCN | 50-75 |
Temperature | 150°C for 15 min | -22% at 130°C, +8% at 160°C with decomposition | 35-90 |
Phase Transfer Catalyst | K₂.2.2.2/K₂CO₃ (8.5 mg/1.5 mg) | +18% vs. tetrabutylammonium bicarbonate | 60-75 |
Purification Method | C18 SPE + Alumina N | >99% RCP | 70-90 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1